4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxy-3-nitrophenyl acetate
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Overview
Description
4-[(E)-{[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]-2-METHOXY-3-NITROPHENYL ACETATE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a phenylformamido group, and a nitrophenyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]-2-METHOXY-3-NITROPHENYL ACETATE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzodioxole moiety: This can be achieved through the condensation of catechol with formaldehyde.
Synthesis of the phenylformamido group: This involves the reaction of aniline with formic acid.
Coupling reactions: The benzodioxole and phenylformamido intermediates are coupled using appropriate reagents and catalysts.
Introduction of the nitrophenyl acetate group: This step involves nitration followed by esterification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzodioxole moieties.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Medicine
Therapeutics: Investigated for its potential use in treating various diseases due to its bioactive moieties.
Industry
Materials Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the nitrophenyl acetate group can undergo hydrolysis to release active intermediates. The phenylformamido group may enhance binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
- **4-[(E)-{[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]-2-METHOXY-3-NITROPHENYL ACETATE
- **4-[(E)-{[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]-2-METHOXY-3-NITROPHENYL ACETATE
Uniqueness
The unique combination of functional groups in 4-[(E)-{[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]-2-METHOXY-3-NITROPHENYL ACETATE provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H22N4O9 |
---|---|
Molecular Weight |
546.5 g/mol |
IUPAC Name |
[4-[(E)-[[(E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]hydrazinylidene]methyl]-2-methoxy-3-nitrophenyl] acetate |
InChI |
InChI=1S/C27H22N4O9/c1-16(32)40-22-11-9-19(24(31(35)36)25(22)37-2)14-28-30-27(34)20(29-26(33)18-6-4-3-5-7-18)12-17-8-10-21-23(13-17)39-15-38-21/h3-14H,15H2,1-2H3,(H,29,33)(H,30,34)/b20-12+,28-14+ |
InChI Key |
HHALETUWDDQUKN-PIUUNQSLSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C(=C(C=C1)/C=N/NC(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/NC(=O)C4=CC=CC=C4)[N+](=O)[O-])OC |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C=C1)C=NNC(=O)C(=CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
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